molecular formula C22H30N2O3 B5664335 3-[[9-(2-Methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-6-methylchromen-4-one

3-[[9-(2-Methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-6-methylchromen-4-one

Cat. No.: B5664335
M. Wt: 370.5 g/mol
InChI Key: LHHPRUVKMDNMDB-UHFFFAOYSA-N
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Description

3-[[9-(2-Methoxyethyl)-2,9-diazaspiro[45]decan-2-yl]methyl]-6-methylchromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique spirocyclic structure, which includes a diazaspirodecane moiety and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[9-(2-Methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-6-methylchromen-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the diazaspirodecane moiety: This step involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic structure.

    Attachment of the methoxyethyl group: The methoxyethyl group is introduced through an alkylation reaction using a suitable alkylating agent.

    Formation of the chromenone core:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[[9-(2-Methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-6-methylchromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[[9-(2-Methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-6-methylchromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[9-(2-Methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-6-methylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[9-(2-Methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-6-methylchromen-4-one is unique due to its combination of a diazaspirodecane moiety and a chromenone core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-[[9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-6-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-17-4-5-20-19(12-17)21(25)18(14-27-20)13-24-9-7-22(16-24)6-3-8-23(15-22)10-11-26-2/h4-5,12,14H,3,6-11,13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHPRUVKMDNMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCC4(C3)CCCN(C4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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